

DSPE-Hyd-PEG-Mal (MW 2000) CAS number and supplier information

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Compound of Interest

Compound Name: DSPE-Hyd-PEG-Mal (MW 2000)

Cat. No.: B15549930

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In-Depth Technical Guide: DSPE-PEG(2000)-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide), a key reagent in the development of targeted drug delivery systems.

Disclaimer: Initial searches for "**DSPE-Hyd-PEG-Mal (MW 2000)**" did not yield a compound with both hydrazide and maleimide functionalities. The information presented herein pertains to the widely used DSPE-PEG(2000)-Maleimide, assuming it to be the intended subject of inquiry.

Core Compound Information

DSPE-PEG(2000)-Maleimide is a bifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles such as liposomes, while the hydrophilic polyethylene glycol (PEG) chain imparts "stealth" characteristics, prolonging circulation time in vivo. The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the surface of these nanoparticles. This enables the active targeting of drugs to specific cells or tissues.

Quantitative Data Summary

The following table summarizes key quantitative data for DSPE-PEG(2000)-Maleimide, compiled from various suppliers.

Property	Value	Source(s)
CAS Number	474922-22-0	Avanti Polar Lipids, Nanocs, Echelon Biosciences, Creative Biolabs, CymitQuimica
Molecular Weight (MW)	~2941.6 g/mol	Avanti Polar Lipids
Purity	>90% to >99%	Tocris Bioscience, BroadPharm, Nanocs, Creative Biolabs
Storage Temperature	-20°C	Avanti Polar Lipids, BroadPharm, Nanocs
Solubility	Chloroform, Hot Water, Ethanol	Nanocs, R&D Systems

Supplier Information

A variety of suppliers offer DSPE-PEG(2000)-Maleimide for research and development purposes. The following table provides a non-exhaustive list.

Supplier	Available Molecular Weights (PEG)
Avanti Polar Lipids	2000
BroadPharm	1000, 2000, 3400
Nanocs	1000, 2000, 3400, 5000, 10k, 20k
Tocris Bioscience	2000
Laysan Bio	2000, 3400, 5000
Echelon Biosciences	2000
Biopharma PEG	Various
R&D Systems	2000
Creative Biolabs	2000
CymitQuimica	2000

Experimental Protocols

Detailed methodologies for the use of DSPE-PEG(2000)-Maleimide are crucial for successful experimental outcomes. Below are protocols for liposome preparation and subsequent bioconjugation.

Protocol 1: Liposome Formulation using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-PEG(2000)-Maleimide.

Materials:

- Primary lipid (e.g., DSPC, DPPC)
- Cholesterol
- DSPE-PEG(2000)-Maleimide

- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (T_c) of the primary lipid.
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous liposome population.
- Purification:
 - Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Thiol-Maleimide Bioconjugation to Liposomes

This protocol outlines the conjugation of a thiol-containing ligand (e.g., a cysteine-containing peptide) to the surface of pre-formed maleimide-functionalized liposomes.[1][2][3]

Materials:

- Maleimide-functionalized liposomes (from Protocol 1)
- Thiol-containing ligand (e.g., peptide, antibody fragment)
- Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)[4]
- Optional: Reducing agent (e.g., TCEP) for antibody fragments
- Purification system (e.g., size exclusion chromatography, dialysis)

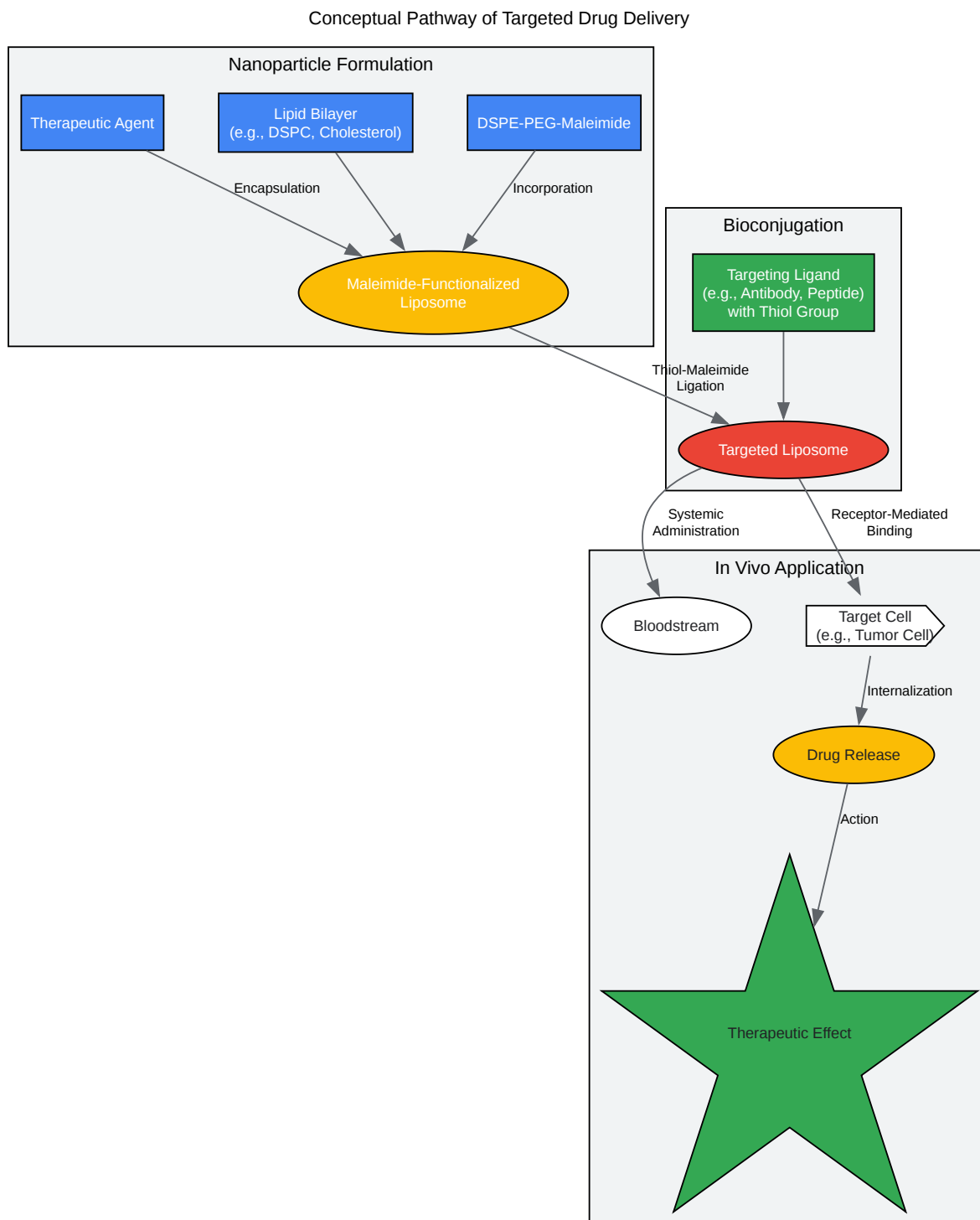
Procedure:

- Ligand Preparation (if necessary):
 - If the ligand contains disulfide bonds that need to be reduced to expose free thiols, incubate it with a reducing agent like TCEP. Remove the reducing agent prior to conjugation.
- Conjugation Reaction:
 - Add the thiol-containing ligand to the maleimide-functionalized liposome suspension in the reaction buffer. A typical molar ratio of maleimide to ligand is in the range of 10:1 to 20:1, but this should be optimized for each specific application.
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[5] The reaction should be carried out in a low-oxygen environment to prevent thiol oxidation.
- Quenching (Optional):

- To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.
- Purification:
 - Remove the unconjugated ligand and other reactants from the immunoliposomes using size exclusion chromatography or dialysis.

Visualizations

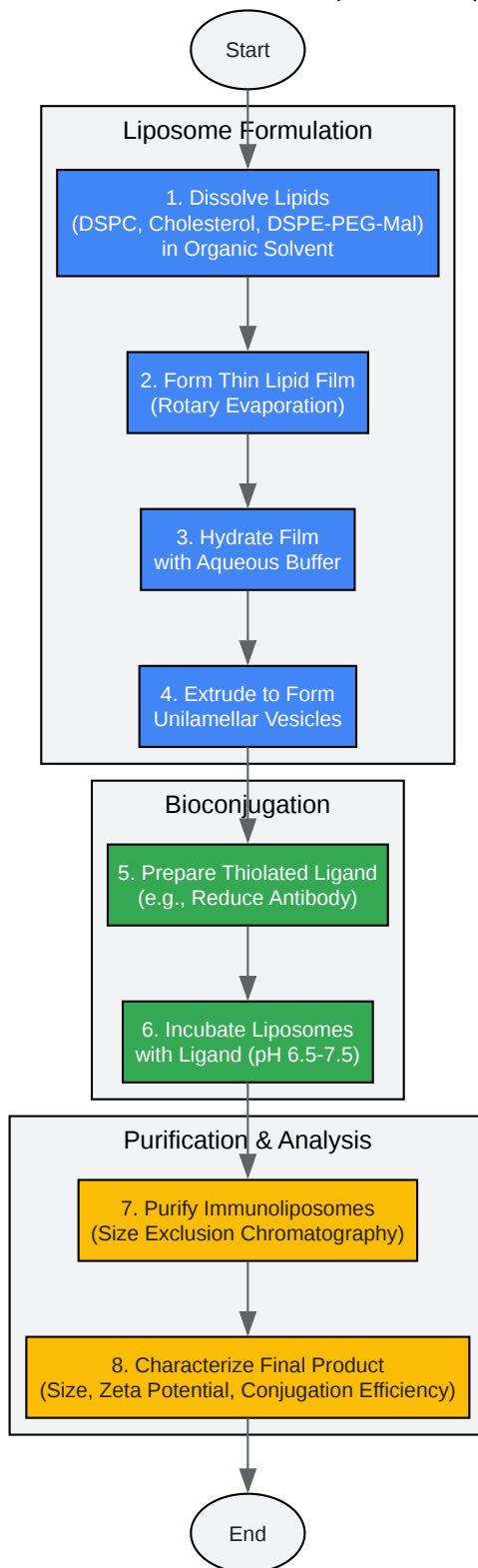
The following diagrams illustrate key concepts and workflows related to the use of DSPE-PEG(2000)-Maleimide.



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Caption: Targeted Drug Delivery Pathway.

Experimental Workflow for Immunoliposome Preparation

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Caption: Immunoliposome Preparation Workflow.

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